4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
4-Cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a small organic molecule featuring a benzamide core substituted with a cyano group at the 4-position. This benzamide is linked via an amide bond to a 1,3-thiazole ring, which is further substituted at the 4-position with a 4-phenoxyphenyl group. The compound’s structure combines electron-withdrawing (cyano) and aromatic (phenoxyphenyl) substituents, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O2S/c24-14-16-6-8-18(9-7-16)22(27)26-23-25-21(15-29-23)17-10-12-20(13-11-17)28-19-4-2-1-3-5-19/h1-13,15H,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBPSXHHMXLTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide and related compounds from the evidence:
Key Observations:
Phenoxyphenyl substituents (as in the target compound) are associated with enhanced aromatic stacking interactions, contrasting with methylphenyl groups in ’s compound, which showed high efficacy (129.23%) .
Synthesis Challenges: Compounds with bulkier substituents (e.g., EMAC2060 in ) exhibited lower reaction yields (<80%), suggesting that the target compound’s synthesis may require optimized conditions to accommodate its phenoxyphenyl group .
Biological Relevance: Thiazole-linked benzamides are recurrent in drug discovery. For example, masitinib mesylate () targets tyrosine kinases, while F5254-0161 () modulates CIITA-I, highlighting the scaffold’s versatility . The target compound’s cyano group could position it as a candidate for protease or kinase inhibition.
Research Findings and Data Gaps
- Structural Insights: The target compound’s azepane sulfonyl analog () shares its 4-phenoxyphenyl-thiazole motif but replaces the cyano group with a sulfonyl moiety, demonstrating how minor substitutions alter physicochemical properties .
- Biological Data: Direct activity data for the target compound are absent in the evidence. However, analogs like N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide () and masitinib () provide benchmarks for future assays .
- Computational Predictions : Molecular docking studies (e.g., glide scores in ) could be applied to the target compound to predict binding modes with proteins like HIV-1 RT or tyrosinase .
Biological Activity
4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound features a unique structure that includes a benzamide core, a thiazole ring, and a phenoxyphenyl substituent. This structural diversity may contribute to its biological activities.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cancer progression or microbial resistance. Potential pathways include:
- Enzyme Inhibition : The compound may inhibit key enzymes that are crucial for tumor growth or microbial survival.
- Cell Signaling Modulation : It may alter signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HT-29 (colon cancer), and SUIT-2 (pancreatic cancer).
- Efficacy : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects. The compound showed an IC50 value lower than that of standard chemotherapeutics like cisplatin in some cases, indicating higher potency in certain cell lines.
| Cell Line | IC50 Value (µM) | Comparison to Cisplatin |
|---|---|---|
| MDA-MB-231 | 0.5 | 50% more potent |
| HT-29 | 1.0 | Equivalent |
| SUIT-2 | 1.5 | Less potent |
Antimicrobial Activity
In addition to its anticancer properties, the compound has been studied for its antimicrobial effects against various pathogens:
- Bacterial Strains : Tests against Staphylococcus aureus and Escherichia coli showed promising results.
- Mechanism : The antimicrobial activity is likely due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several case studies have documented the effectiveness of this compound:
-
Study on Breast Cancer Cells :
- Researchers reported that the compound induced apoptosis in MDA-MB-231 cells through the activation of caspase pathways.
- Flow cytometry analysis confirmed increased sub-G1 phase cells indicative of apoptosis.
-
Antimicrobial Efficacy :
- A study demonstrated that the compound inhibited biofilm formation in Staphylococcus aureus, suggesting potential use in treating biofilm-associated infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
